3,6-Dimethyl-1,4-dioxane-2,5-dione

Description

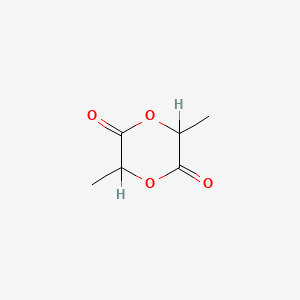

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTUDXZGHPGLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26680-10-4 | |

| Record name | Poly(DL-lactide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26680-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7041253 | |

| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-96-5 | |

| Record name | Lactide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilactide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACTIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilactide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EH08MWO6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide. Lactide is the cyclic di-ester derived from lactic acid and serves as a crucial monomer for the synthesis of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with extensive applications in the biomedical and pharmaceutical fields. Understanding the distinct properties and behaviors of each stereoisomer is paramount for controlling the characteristics of the resulting polymer and for designing advanced drug delivery systems.

Introduction to Lactide Stereoisomers

Lactide possesses two chiral centers at the C3 and C6 positions, giving rise to three distinct stereoisomers: (3S,6S)-lactide (L-lactide), (3R,6R)-lactide (D-lactide), and (3R,6S)-lactide (meso-lactide). L- and D-lactide are enantiomers, while meso-lactide is a diastereomer of the other two. The stereochemical purity of the lactide monomer is a critical factor that influences the physical, mechanical, and degradation properties of the resulting PLA polymer.

Quantitative Data of Lactide Stereoisomers

The physical and chemical properties of the lactide stereoisomers are summarized in the table below. These properties are essential for designing purification processes and polymerization conditions.

| Property | L-Lactide | D-Lactide | meso-Lactide |

| IUPAC Name | (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione | (3R,6R)-3,6-Dimethyl-1,4-dioxane-2,5-dione | (3R,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione |

| CAS Number | 4511-42-6 | 13076-19-2 | 13076-17-0 |

| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol | 144.13 g/mol | 144.13 g/mol |

| Melting Point | 95-98 °C | 95-98 °C | 45-50 °C |

| Boiling Point | 142 °C at 8 mmHg | 142 °C at 8 mmHg | 140 °C at 8 mmHg |

| Optical Rotation ([α]D) | -280° to -300° (in benzene) | +280° to +300° (in benzene) | 0° |

| Solubility | Soluble in most organic solvents | Soluble in most organic solvents | Soluble in most organic solvents |

Experimental Protocols

Synthesis of Lactide from Lactic Acid

A common method for synthesizing lactide is through the thermal depolymerization of low molecular weight poly(lactic acid) oligomers.

Materials:

-

Lactic acid (L-, D-, or a racemic mixture)

-

Tin(II) octoate (Sn(Oct)₂) catalyst

-

Toluene

-

High-vacuum distillation apparatus

Procedure:

-

Oligomerization: A solution of lactic acid in toluene is heated to reflux with a Dean-Stark trap to remove water via azeotropic distillation. This step forms low molecular weight PLA oligomers.

-

Depolymerization: After the removal of toluene, the temperature is raised to 200-230 °C under reduced pressure (1-5 mmHg). The Sn(Oct)₂ catalyst is added to facilitate the back-biting reaction, leading to the formation of lactide.

-

Purification: The crude lactide is collected as a distillate and is then purified by recrystallization from a suitable solvent, such as ethyl acetate or toluene, to separate the stereoisomers.

Characterization of Lactide Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts of the methine and methyl protons can be used to distinguish between the stereoisomers.

-

¹³C NMR: Shows the chemical shifts of the carbon atoms, which differ for the carbonyl, methine, and methyl carbons in each stereoisomer.

Polarimetry:

-

Measures the optical rotation of the sample. L-lactide is levorotatory, D-lactide is dextrorotatory, and meso-lactide is optically inactive.

Ring-Opening Polymerization of Lactide

The most significant application of lactide is its ring-opening polymerization (ROP) to produce poly(lactic acid). The choice of lactide stereoisomer and polymerization conditions dictates the properties of the resulting polymer.

Caption: Ring-Opening Polymerization of Lactide Stereoisomers to form PLA.

The stereochemistry of the monomer directly translates to the microstructure of the polymer chain. Polymerization of enantiomerically pure L-lactide or D-lactide results in highly crystalline PLLA or PDLA, respectively. Polymerization of meso-lactide or a racemic mixture of L- and D-lactide leads to amorphous PDLLA. A blend of PLLA and PDLA can form a stereocomplex with enhanced thermal and mechanical properties.

Logical Workflow for Stereoisomer-Specific PLA Synthesis

The following diagram illustrates the decision-making process for selecting the appropriate lactide stereoisomer to achieve desired PLA properties for drug delivery applications.

Caption: Workflow for PLA synthesis based on desired properties.

Conclusion

The stereoisomers of this compound are fundamental building blocks for the creation of a wide range of poly(lactic acid) materials. A thorough understanding of the distinct characteristics of L-lactide, D-lactide, and meso-lactide, coupled with precise control over polymerization processes, is essential for the rational design and development of advanced biomaterials and drug delivery systems. This guide provides the foundational knowledge for researchers and scientists to effectively utilize these versatile monomers in their work.

Chemical structure and properties of lactide

An In-depth Technical Guide to the Chemical Structure and Properties of Lactide for Researchers, Scientists, and Drug Development Professionals.

Introduction

Lactide, the cyclic dimer of lactic acid, serves as a critical monomer for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polyester with extensive applications in the biomedical and pharmaceutical fields.[1][2] Derived from renewable resources like corn and sugarcane, PLA is a leading environmentally friendly alternative to traditional petroleum-based plastics.[1][3][4] The properties of PLA—such as its mechanical strength, thermal stability, and degradation rate—are highly dependent on the stereochemical purity of the lactide monomer from which it is synthesized.[5][6] Therefore, a thorough understanding of lactide's chemical structure, properties, and synthesis is paramount for developing advanced drug delivery systems, tissue engineering scaffolds, and medical implants.[2][7]

This guide provides a comprehensive technical overview of lactide, covering its isomeric forms, physicochemical properties, synthesis and purification protocols, polymerization into PLA, and its ultimate biological fate, tailored for professionals in research and drug development.

Chemical Structure and Isomerism

Lactide (C₆H₈O₄) is a cyclic diester formed from two lactic acid molecules.[8] Lactic acid is a chiral molecule, existing as two enantiomers: L-lactic acid and D-lactic acid.[1][4] This chirality gives rise to three distinct stereoisomers of lactide, which are defined by the stereochemistry at their two stereocenters.[5][9]

-

L-lactide (or (S,S)-lactide): Formed from two L-lactic acid molecules.[1][8]

-

D-lactide (or (R,R)-lactide): Formed from two D-lactic acid molecules.[1]

-

Meso-lactide (or (S,R)-lactide): Formed from one L-lactic acid and one D-lactic acid molecule.[5][9]

Additionally, an equal mixture of D- and L-lactide is known as rac-lactide or racemic lactide.[5] The specific isomer of lactide used in polymerization directly dictates the stereochemistry and, consequently, the physical and biological properties of the resulting PLA polymer.[5][10] For instance, polymerization of pure L-lactide yields poly(L-lactic acid) (PLLA), a semi-crystalline polymer, whereas polymerization of rac-lactide or meso-lactide can result in amorphous or stereoblock polymers with different characteristics.[11][12]

Physicochemical Properties of Lactide Isomers

The physicochemical properties of lactide isomers vary, which significantly impacts their purification and the properties of the subsequent polymers.[5] The melting point is a key differentiating property.[5] The presence of meso-lactide as an impurity, for example, can lower the melting point and reduce the crystallinity of PLLA, affecting its mechanical performance and thermal resistance.[13]

Table 1: Physicochemical Properties of Lactide Isomers

| Property | L-lactide | D-lactide | meso-lactide | rac-lactide (DL-lactide) |

|---|---|---|---|---|

| Melting Point (°C) | 95–98[5] | 95–98[5] | 53–54[5][13] | 122–126[5] |

| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ | C₆H₈O₄ | C₆H₈O₄ |

The stereochemical purity of the lactide monomer is crucial for producing high-molecular-weight PLA with desired properties for biomedical applications.[13] Even small amounts of meso-lactide can disrupt the polymer chain structure, leading to reduced thermal stability and slower crystallization rates.[13]

Lactide Synthesis and Purification

The industrial production of lactide is typically a two-step process designed to yield high-purity monomer suitable for ring-opening polymerization.[13][14][15]

-

Polycondensation of Lactic Acid: An aqueous solution of lactic acid is first dehydrated and heated to form low-molecular-weight PLA oligomers.[13][16]

-

Depolymerization of Oligomers: The PLA oligomers are then heated under vacuum in the presence of a catalyst (e.g., tin(II) octoate) to induce depolymerization, yielding crude lactide which is removed by distillation.[5][13]

Crude lactide contains impurities such as water, residual lactic acid, linear oligomers, and meso-lactide, which must be removed to prevent interference with polymerization.[13][17][18] Purification is most commonly achieved through recrystallization from a solvent.[13][19]

Caption: Workflow for the synthesis and purification of lactide from lactic acid.

Experimental Protocols

Protocol 1: Synthesis of L-Lactide [13] This protocol describes a typical laboratory-scale synthesis of L-lactide from L-lactic acid.

-

Materials: L-lactic acid solution, tin(II) octoate catalyst.

-

Equipment: Jacketed glass reactor with a mechanical stirrer, heating system, distillation column, vacuum pump.

-

Procedure:

-

Concentration: The lactic acid solution is concentrated to remove free water.

-

Oligomerization & Synthesis: The concentrated lactic acid is placed in the reactor. Tin(II) octoate catalyst (e.g., 0.50 wt.%) is added.

-

The mixture is heated in stages, typically from 150°C to 210°C, under constant stirring and vacuum.[13] This process first creates PLA oligomers and then depolymerizes them.

-

The resulting lactide vapor is distilled and collected in a receiving flask. The crude lactide yield is typically around 67-69%.[13]

-

Protocol 2: Purification of L-Lactide by Recrystallization [13] This protocol details the purification of crude lactide.

-

Materials: Crude lactide, recrystallization solvent (e.g., butyl acetate, ethyl acetate).

-

Equipment: Beaker, heating plate with magnetic stirrer, Buchner funnel, vacuum flask.

-

Procedure:

-

The crude lactide is dissolved in a suitable solvent (e.g., mass ratio of 3:1 for lactide:butyl acetate) at an elevated temperature (e.g., 70°C) with stirring until fully dissolved.[13]

-

The solution is then cooled slowly to allow for the crystallization of pure lactide, leaving impurities in the solvent.

-

The crystals are collected by vacuum filtration using a Buchner funnel.

-

The process is typically repeated multiple times (e.g., four iterations) to achieve high purity (>99.5%).[13] The final yield after purification is often lower, around 41-47%.[13]

-

Ring-Opening Polymerization (ROP) of Lactide

High-molecular-weight PLA is synthesized via Ring-Opening Polymerization (ROP) of lactide.[16][20] This method is preferred over direct polycondensation as it allows for better control over the polymer's molecular weight and microstructure.[20][21] The reaction is typically catalyzed by metal complexes, with tin(II) octoate (Sn(Oct)₂) being the most widely used due to its high efficiency and approval for food contact applications.[1][15]

The polymerization generally follows a coordination-insertion mechanism.[22][23]

-

Initiation: A hydroxyl-containing initiator (like an alcohol or water) coordinates with the catalyst. The catalyst then activates the lactide monomer.

-

Propagation: The initiator attacks the carbonyl carbon of the coordinated lactide monomer, leading to the opening of the cyclic ester ring and the formation of a new ester bond, extending the polymer chain. This process repeats as more monomer units are added.

Caption: Simplified coordination-insertion mechanism for ROP of lactide.

Experimental Protocol

Protocol 3: Ring-Opening Polymerization of Lactide [13] This protocol outlines the synthesis of PLA from purified lactide.

-

Materials: Purified L-lactide, tin(II) octoate (Sn(Oct)₂) catalyst, chloroform, methanol.

-

Equipment: Reaction flask, oil bath with heating plate, nitrogen supply.

-

Procedure:

-

Purified lactide (e.g., 30 g) and the catalyst (e.g., 500 ppm) are placed in a dry flask.[13]

-

The flask is purged with nitrogen to create an inert atmosphere and then placed in an oil bath.

-

The temperature is raised to the desired polymerization temperature (e.g., 190°C) and maintained with stirring.[13]

-

The reaction proceeds for a set time (e.g., 50 minutes) to achieve high conversion (e.g., >95%).[13]

-

After completion, the reaction mixture is cooled and the resulting PLA is dissolved in chloroform and precipitated in methanol to remove any unreacted monomer and catalyst residues.

-

The purified PLA is then dried in a vacuum oven.

-

Characterization of Lactide and PLA

Several analytical techniques are essential for characterizing lactide and the resulting PLA to ensure quality and predict performance.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the chemical structure and assess the purity of lactide after recrystallization.[24] It can distinguish between L-lactide, meso-lactide, and residual lactic acid or oligomers based on the chemical shifts of their respective protons.[24]

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine the melting point (Tm) of lactide and the melting and glass transition temperatures (Tg) of PLA.[13] This data confirms the purity of the monomer and the thermal properties of the polymer.[13]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized PLA.[13] These parameters are critical as they influence the mechanical properties and degradation rate of the final product.[13]

Biological Properties and Degradation Pathway

For drug development and medical applications, the most important properties of PLA are its biocompatibility and biodegradability.[25][26][27] PLA and its degradation products are non-toxic and non-carcinogenic.[2][4]

The degradation of PLA in a biological environment occurs primarily through the non-enzymatic hydrolysis of its ester bonds.[9][27][28] This process breaks the polymer down into its constituent lactic acid.[25][27][28]

-

Hydrolysis: Water molecules diffuse into the polymer matrix and cleave the ester linkages in the polymer backbone.[26][28] This reduces the molecular weight of the polymer.

-

Metabolism: The resulting lactic acid is a natural human metabolite.[4] It enters the tricarboxylic acid (TCA) cycle, where it is metabolized into carbon dioxide and water.[4][28]

-

Excretion: These final products are safely excreted from the body via respiration and urination.[25][26][27]

The degradation rate can be controlled by altering the polymer's molecular weight, crystallinity, and the isomeric composition of the lactide used.[27][29][30] For instance, amorphous PLA derived from a mix of L- and D-lactide degrades faster than highly crystalline PLLA.[27]

Caption: In-vivo degradation and metabolic pathway of Polylactic Acid (PLA).

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. jocpr.com [jocpr.com]

- 3. Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging [mnba-journal.com]

- 4. Medical applications and prospects of polylactic acid materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. expresspolymlett.com [expresspolymlett.com]

- 8. ulipolymer.com [ulipolymer.com]

- 9. Review on the Degradation of Poly(lactic acid) during Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. odr.chalmers.se [odr.chalmers.se]

- 16. cetjournal.it [cetjournal.it]

- 17. US5502215A - Method for purification of lactide - Google Patents [patents.google.com]

- 18. US8053584B2 - Purification process for lactide - Google Patents [patents.google.com]

- 19. polylactide.com [polylactide.com]

- 20. jetir.org [jetir.org]

- 21. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 28. Degradation Types and Degradation Mechanisms of Polylactic Acid (PLA Resin) - LXBIO [lxbiotechnology.com]

- 29. mdpi.com [mdpi.com]

- 30. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Polylactic Acid (PLA) Synthesis: A Technical Guide for Researchers and Drug Development Professionals

An Introduction to a Leading Biopolymer: Polylactic acid (PLA) has emerged as a frontrunner in the field of biodegradable polymers, finding extensive applications in the biomedical and pharmaceutical sectors due to its biocompatibility, biodegradability, and derivation from renewable resources. Its versatility in drug delivery systems, tissue engineering scaffolds, and medical implants makes a thorough understanding of its synthesis crucial for innovation in these areas. This technical guide provides an in-depth exploration of the primary synthesis methodologies for PLA, complete with experimental protocols and comparative data to inform researchers, scientists, and drug development professionals.

Core Synthesis Methodologies: A Comparative Overview

The production of high molecular weight PLA is predominantly achieved through two main synthetic routes: Direct Condensation Polymerization of lactic acid and Ring-Opening Polymerization (ROP) of lactide, the cyclic dimer of lactic acid. While direct condensation is a simpler, one-step process, it often struggles to produce high molecular weight polymers due to challenges in removing water, a byproduct of the reaction. In contrast, ROP is the most widely used industrial method, allowing for greater control over the polymer's molecular weight and structure.

Quantitative Data on PLA Synthesis Parameters

The choice of synthesis route and specific reaction conditions significantly impacts the final properties of the PLA, such as molecular weight (Mw), yield, and polydispersity index (PDI). The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Direct Condensation Polymerization of Lactic Acid - Reaction Conditions and Resulting PLA Properties

| Catalyst | Temperature (°C) | Pressure | Time (h) | Molecular Weight (Mw, kDa) | Yield (%) | Reference |

| SnCl₂ | 170-180 | 70 Pa | 10 | 4.1 (Mₙ) | - | |

| SnCl₂ / p-TsOH | - | Reduced | - | > 10 | - | |

| γ-Al₂O₃ | 180 | 10 torr | 30 | 81.4 | 47 | |

| ZnO | 180 | 10 torr | 30 | 150.6 | 35 | |

| None | up to 180 | Vacuum | - | Low | - | |

| Tin-octoate | 130-137 | - | 48-120 | 161 | - |

Table 2: Ring-Opening Polymerization (ROP) of Lactide - Reaction Conditions and Resulting PLA Properties

| Catalyst | Temperature (°C) | Monomer/Catalyst Ratio | Time (h) | Molecular Weight (Mw, kDa) | Conversion (%) | Reference |

| Tin Octoate | 130 | 0.05 wt% | - | High | - | |

| Tin Octoate | 150, 160, 180 | - | - | - | High | |

| Zinc Catalyst | 160 | - | - | 35 | - | |

| Me₂Al[O-2-tert-Bu-6-(C₆F₅N═CH)C₆H₃] | 120 | 8000 | 72 | 1400 | 96 | |

| Creatinine | - | - | 3.66 | 88.18 | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments in PLA synthesis, synthesized from established research.

Protocol 1: Direct Condensation Polymerization of Lactic Acid

This protocol outlines a general procedure for the direct polycondensation of lactic acid.

-

Dehydration of Lactic Acid: An aqueous solution of L-lactic acid (85-90%) is dehydrated. This can be achieved by heating the solution to 90-120°C under reduced pressure (0.060-0.065 MPa) for 10-30 minutes.

-

Catalyst Addition: A solution of a tin-based catalyst (e.g., tin(II) chloride, 0.5-0.9% by weight of the dehydrated lactic acid) dispersed in an organic solvent is added dropwise to the reactor. The mixture is held at this temperature for an additional 10-30 minutes to ensure proper mixing.

-

Polycondensation: The temperature is then raised to 160-200°C, and the pressure is further reduced to 0.065-0.095 MPa. The reaction is allowed to proceed for 4-9 hours. The removal of water is crucial to drive the equilibrium towards polymer formation.

-

Purification: The resulting crude PLA is purified, filtered, and dried to obtain the final product.

Protocol 2: Synthesis of Lactide from Lactic Acid

The synthesis of the lactide monomer is a critical precursor step for the ROP method.

-

Oligomerization: Lactic acid is first heated to produce a low molecular weight prepolymer (oligomer). This is typically done by heating at 150-160°C under reduced pressure (100-0.1 mmHg) with stirring.

-

Depolymerization and Lactide Formation: The oligomer is then cooled. A catalyst, such as tin or zinc (0.1-0.5% by weight), is added under a nitrogen atmosphere. The mixture is then heated to 160-200°C under high vacuum (110-0.01 mmHg) to induce depolymerization, forming the cyclic lactide dimer which is distilled off.

-

Purification of Lactide: The crude lactide is purified by recrystallization from a solvent like ethyl acetate to achieve high purity, which is essential for producing high molecular weight PLA.

Protocol 3: Ring-Opening Polymerization (ROP) of Lactide

This protocol describes the polymerization of the purified lactide monomer.

-

Reaction Setup: Purified lactide is charged into a reactor under an inert atmosphere (e.g., nitrogen).

-

Initiator and Catalyst Addition: An initiator, such as an alcohol (e.g., 1-pyrene butanol), and a catalyst, most commonly tin(II) octoate, are added. The monomer-to-initiator ratio can be adjusted to control the molecular weight of the resulting polymer.

-

Polymerization: The reaction is carried out in bulk (melt) at temperatures typically ranging from 130°C to 185°C

Chirality and optical activity of lactide monomers

An In-depth Technical Guide to the Chirality and Optical Activity of Lactide Monomers

Introduction

Lactide, the cyclic di-ester of lactic acid, serves as a critical monomer for the synthesis of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with extensive applications in medicine, packaging, and material science.[1][2] The properties of the final PLA polymer—such as its crystallinity, melting point, mechanical strength, and degradation rate—are intrinsically linked to the stereochemistry of the lactide monomer used in its production.[3][4] This guide provides a detailed exploration of the chirality of lactide monomers, their resulting optical activity, the experimental methods for their characterization, and the influence of their stereochemistry on polymerization and material properties.

The Chirality of Lactide Monomers

The chirality of lactide originates from its precursor, lactic acid, which possesses a single chiral center.[3] The dimerization of two lactic acid molecules results in lactide, a molecule with two stereocenters. This gives rise to three distinct stereoisomers: two enantiomers (L-lactide and D-lactide) and a meso compound (meso-lactide).[1][5]

-

(S,S)-Lactide (L-Lactide): Formed from two L-lactic acid molecules. It is the most common isomer used for producing the highly crystalline poly(L-lactide) (PLLA).[1]

-

(R,R)-Lactide (D-Lactide): Formed from two D-lactic acid molecules. It is the enantiomer of L-lactide.

-

(R,S)-Lactide (meso-Lactide): Formed from one L-lactic acid and one D-lactic acid molecule. This isomer is achiral due to an internal plane of symmetry and is optically inactive.[1]

-

rac-Lactide: This is not a pure isomer but a 1:1 racemic mixture of L-lactide and D-lactide.[4]

The optical purity of the lactide monomer is crucial, as even small amounts of meso-lactide can introduce irregularities into the polymer chain, thereby reducing the crystallinity and melting point of the resulting PLA.[6][7]

Synthesis of Lactide from Lactic Acid

The industrial production of lactide is typically a two-step process that begins with the polycondensation of lactic acid, followed by the catalytic depolymerization of the resulting oligomer to yield the cyclic dimer.[1][6] This process requires careful control of temperature and pressure to maximize yield and minimize racemization.[1]

Optical Activity of Lactide Monomers

Optical activity is the ability of a chiral molecule to rotate the plane of polarized light.[3] The direction and magnitude of this rotation are unique properties of a specific enantiomer.

-

L-Lactide and D-Lactide: As enantiomers, they rotate plane-polarized light by equal amounts but in opposite directions. L-lactide is levorotatory (rotates light to the left, denoted by a '–' sign), while D-lactide is dextrorotatory (rotates light to the right, denoted by a '+' sign).[3]

-

meso-Lactide: Due to its internal plane of symmetry, meso-lactide is achiral and therefore optically inactive (does not rotate plane-polarized light).[1]

-

rac-Lactide: A racemic mixture contains equal amounts of the L- and D-enantiomers. The equal and opposite rotations of the two enantiomers cancel each other out, resulting in a mixture that is optically inactive.[3]

Quantitative Properties of Lactide Isomers

The physical properties of lactide isomers, such as melting point and specific optical rotation, are distinct and are used for their identification and quality control. The data below is compiled from various sources.[1][4][6][8]

| Isomer | Stereochemistry | Melting Point (°C) | Specific Rotation ([α]D20 in Toluene) |

| L-Lactide | (S,S) | 95 - 98 | -298.8°[8] |

| D-Lactide | (R,R) | 95 - 98 | +298.8° (inferred) |

| meso-Lactide | (R,S) | 53 - 54 | 0° |

| rac-Lactide | 1:1 mixture of L- and D-Lactide | 122 - 126 | 0° |

Note: The specific rotation of D-lactide is inferred to be equal in magnitude and opposite in sign to L-lactide, as is characteristic of enantiomers. The value can vary slightly based on the solvent and temperature.

Experimental Protocol: Measurement of Optical Activity by Polarimetry

Polarimetry is the standard technique used to measure the optical rotation of a substance. This protocol outlines the general procedure for determining the specific rotation of a lactide sample.

6.1 Principle A polarimeter measures the angle of rotation caused by passing polarized light through an optically active substance. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[9]

6.2 Apparatus

-

Polarimeter

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Analytical balance

-

Volumetric flasks

6.3 Reagents and Sample Preparation

-

High-purity solvent (e.g., dichloromethane or toluene)[8]

-

Lactide sample

-

Procedure:

-

Accurately weigh a precise amount of the lactide sample.

-

Dissolve the sample in a high-purity solvent in a volumetric flask to prepare a solution of known concentration (c), typically expressed in g/mL.

-

6.4 Measurement Procedure

-

Calibration: Turn on the polarimeter and allow the light source to stabilize. Fill the polarimeter cell with the pure solvent (blank) and place it in the instrument. Set the reading to zero.

-

Sample Measurement: Rinse the cell with a small amount of the prepared lactide solution, then fill it completely, ensuring no air bubbles are in the light path.[10]

-

Place the filled cell in the polarimeter.

-

Observe the optical rotation through the eyepiece or on the digital display. Rotate the analyzer until the light intensity is at a minimum or the fields of view are equally illuminated.

-

Record the observed angle of rotation (α). Take multiple readings and average them for accuracy.

6.5 Calculation of Specific Rotation The specific rotation ([α]) is calculated using the Biot's law formula:[9]

[α]λT = α / (l × c)

Where:

-

[α]λT is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

Influence of Monomer Chirality on Polylactic Acid (PLA) Properties

The stereochemical composition of the lactide monomer feed directly dictates the microstructure and, consequently, the material properties of the resulting PLA from ring-opening polymerization (ROP).[4][11]

-

Polymerization of L-Lactide: Using optically pure L-lactide yields isotactic poly(L-lactide) (PLLA), a semi-crystalline polymer with a melting temperature (Tm) around 180°C.[4][7]

-

Polymerization of rac-Lactide or meso-Lactide: Polymerization of a racemic mixture or meso-lactide leads to poly(D,L-lactide) (PDLLA).[11] This polymer has a random distribution of L- and D-units, making it atactic and amorphous, with no melting point and a lower glass transition temperature.[4] PDLLA degrades faster than PLLA, which is advantageous for applications like drug delivery vehicles.[4]

-

Stereocomplex PLA: Blending PLLA and PDLA can form a stereocomplex, a unique crystalline structure with a melting point up to 50°C higher than that of the individual homopolymers (~230°C).[12] This significantly enhances the thermal stability and mechanical properties of the material.[11][12]

References

- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. What Makes Lactide Optically Active? [eureka.patsnap.com]

- 4. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review | MDPI [mdpi.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. mdpi.com [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. cdn.pasco.com [cdn.pasco.com]

- 11. Polylactic acid - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Recent Progress in Enhancing Poly(Lactic Acid) Stereocomplex Formation for Material Property Improvement [frontiersin.org]

Safety and handling of 3,6-Dimethyl-1,4-dioxane-2,5-dione

An In-depth Technical Guide on the Safety and Handling of 3,6-Dimethyl-1,4-dioxane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound, commonly known as lactide. This document is intended for professionals in research and drug development who work with this compound.

Chemical and Physical Properties

This compound, or lactide, is the cyclic di-ester of lactic acid. It is a key monomer in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer with numerous applications in the medical and pharmaceutical fields.[1][2][3] Lactide exists in several stereoisomeric forms, including L-lactide, D-lactide, and meso-lactide, which influence the properties of the resulting PLA.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Synonyms | Lactide, dilactide |

| CAS Number | 95-96-5 |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol |

| Appearance | White to off-white crystals or solid |

| Melting Point | 116-119 °C |

| Boiling Point | 142 °C at 8 mmHg |

| Solubility | Soluble in water (hydrolyzes), alcohols, ethyl acetate, acetone, chloroform, and toluene.[1] |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation.[4] When in contact with moisture, it hydrolyzes to lactic acid, which can cause severe irritation and burns to tissues.[4]

Table 2: Hazard and Safety Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Eye Irritation | Category 2A | P264: Wash hands thoroughly after handling. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P337+P313: If eye irritation persists: Get medical advice/attention. | ||

| Skin Irritation | May cause skin irritation. | P280: Wear protective gloves/protective clothing. |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. | P261: Avoid breathing dust. |

Occupational Exposure Limits (OELs): Currently, there are no established occupational exposure limits for this compound by major regulatory bodies such as OSHA.[5]

Handling and Storage

Proper handling and storage procedures are crucial due to the hygroscopic and irritant nature of lactide.

Personal Protective Equipment (PPE)

A comprehensive safety workflow for handling this compound is outlined below.

Storage

-

Containers: Store in a tightly sealed, airtight container to prevent moisture absorption.[6]

-

Conditions: Keep in a cool, dry, and well-ventilated place. Refrigeration at 2-8°C is often recommended.[7] Store with a desiccant to maintain a dry environment.[8]

-

Incompatible Materials: Avoid storage with strong oxidizing agents, acids, and bases.[5]

Experimental Protocols

Synthesis and Purification of Lactide

The synthesis of lactide from lactic acid is a multi-step process involving dehydration, oligomerization, and depolymerization, followed by purification.

References

- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polylactide.com [polylactide.com]

- 3. Buy this compound | 95-96-5 [smolecule.com]

- 4. natureworksllc.com [natureworksllc.com]

- 5. fishersci.com [fishersci.com]

- 6. tutorchase.com [tutorchase.com]

- 7. (3S)-cis-3,6-Dimethyl-1,4-dioxane-2,5-dione 98 4511-42-6 [sigmaaldrich.com]

- 8. akinainc.com [akinainc.com]

The Dawn of Biodegradable Polymers: An In-depth Technical Guide to the Discovery and History of Lactide Polymerization

For Immediate Release

A comprehensive technical guide detailing the pivotal moments and scientific underpinnings of lactide polymerization is now available for researchers, scientists, and drug development professionals. This whitepaper traces the journey from the initial discovery of polylactic acid (PLA) to the sophisticated controlled polymerization techniques employed today, offering a deep dive into the chemistry that has propelled biodegradable polymers to the forefront of materials science and medicine.

The guide meticulously chronicles the history of lactide polymerization, beginning with the early observations of Pelouze in the 1830s, who obtained a low molecular weight PLA through lactic acid distillation. A significant leap forward came in 1932 when Wallace Carothers, a scientist at DuPont, first synthesized PLA by heating lactide in a vacuum, pioneering the method of ring-opening polymerization (ROP). However, it was not until 1954 that DuPont developed a crucial lactide purification method, enabling the synthesis of high molecular weight PLA and unlocking its potential for broader applications.

This whitepaper provides a thorough examination of the primary synthetic routes to high molecular weight PLA: direct condensation polymerization, azeotropic dehydration condensation, and ring-opening polymerization (ROP). While direct condensation offers a simpler pathway, it is the ROP of lactide, the cyclic dimer of lactic acid, that has become the most prevalent industrial method due to its ability to yield polymers with controlled high molecular weights.

Central to the advancement of lactide polymerization has been the development of effective catalysts. The guide offers a detailed look at the most widely used catalyst, tin(II) 2-ethylhexanoate (tin octoate), and its coordination-insertion mechanism. The role of co-initiators, such as alcohols, in controlling the polymerization and the molecular weight of the resulting PLA is also extensively discussed.

Key Experimental Protocols

This guide provides detailed methodologies for key experiments in lactide polymerization, empowering researchers to replicate and build upon foundational work in the field.

Protocol 1: Ring-Opening Polymerization of L-Lactide using Tin(II) Octoate

This protocol outlines the bulk polymerization of L-lactide, a common method for producing high molecular weight poly(L-lactic acid) (PLLA).

Materials:

-

L-Lactide

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

-

Toluene (for purification of monomer)

-

Methanol (for precipitation of polymer)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Schlenk flask or similar reaction vessel equipped with a magnetic stirrer

Procedure:

-

Monomer Purification: L-lactide is purified by recrystallization from dry toluene under an inert atmosphere to remove impurities such as water and lactic acid, which can affect the polymerization process. The purified lactide is then dried under vacuum.

-

Reaction Setup: A flame-dried Schlenk flask is charged with the desired amount of purified L-lactide. The flask is then evacuated and backfilled with inert gas (Nitrogen or Argon) multiple times to ensure an oxygen- and moisture-free environment.

-

Initiator Addition: A stock solution of Sn(Oct)₂ in dry toluene is prepared. The desired amount of the catalyst solution is then added to the molten lactide via syringe under a positive pressure of inert gas.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 130-180°C) and stirred. The polymerization is allowed to proceed for a predetermined time.

-

Polymer Isolation: After the desired time, the reaction is quenched by cooling the flask to room temperature. The viscous polymer is dissolved in a suitable solvent like chloroform or dichloromethane.

-

Purification: The polymer solution is then slowly added to a non-solvent, such as methanol, to precipitate the PLLA. The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on lactide polymerization, providing a comparative overview of the effects of different reaction parameters.

Table 1: Effect of Catalyst and Temperature on Lactide Polymerization

| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Reference |

| Sn(Oct)₂ | 5000:1 | 130 | 24 | >95 | 150 | 1.8 | |

| Sn(Oct)₂ | 10000:1 | 185 | 2 | 99.17 | 385 | - | |

| Al(OiPr)₃ | 1000:1 | 185 | 2 | 94.46 | 78.6 | - | |

| Zn(Lact)₂ | 200:1 | 130 | 48 | 98 | 25 | 1.2 |

Table 2: Influence of Monomer to Co-initiator Ratio on Molecular Weight

| Catalyst | Monomer/Co-initiator Ratio | Co-initiator | Temperature (°C) | Molecular Weight (Mn, kDa) | PDI | Reference |

| Sn(Oct)₂ | 100:1 | 1-Dodecanol | 130 | 14.5 | 1.15 | |

| Sn(Oct)₂ | 200:1 | 1-Dodecanol | 130 | 28.7 | 1.18 | |

| Sn(Oct)₂ | 400:1 | 1-Dodecanol | 130 | 56.2 | 1.25 |

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the core concepts, this guide includes detailed diagrams generated using Graphviz, illustrating key signaling pathways and experimental workflows.

Caption: Ring-Opening Polymerization (ROP) of Lactide.

Caption: Experimental Workflow for PLA Synthesis via ROP.

This in-depth technical guide serves as an invaluable resource for professionals in the fields of polymer chemistry, materials science, and pharmaceutical development, providing the foundational knowledge and practical details necessary to innovate and advance the applications of biodegradable polymers.

Methodological & Application

Application Note: Characterization of Polylactide (PLA) using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polylactide (PLA) is a biodegradable and biocompatible polyester widely utilized in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. The physical, mechanical, and degradation properties of PLA are intrinsically linked to its microstructure, specifically its stereochemistry (tacticity), molecular weight, and monomer composition. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the detailed characterization of these crucial parameters.[1][2][3][4]

This application note provides a comprehensive overview and detailed protocols for the characterization of PLA using high-resolution ¹H and ¹³C NMR spectroscopy. It covers the determination of stereochemical microstructure, end-group analysis for molecular weight estimation, and the quantification of monomer conversion.

Principles of NMR for PLA Characterization

NMR spectroscopy provides detailed information on the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within the PLA polymer chain.

-

Chemical Shift: The precise resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment. In PLA, the chemical shifts of the methine (-CH) and methyl (-CH₃) groups are particularly sensitive to the stereochemical configuration of neighboring monomer units.[5][6]

-

Stereochemistry (Tacticity): Lactide, the cyclic dimer precursor to PLA, exists in three stereoisomeric forms: L-lactide (S,S), D-lactide (R,R), and meso-lactide (R,S).[4] The sequence of these stereocenters along the polymer chain defines its tacticity (e.g., isotactic, syndiotactic, atactic), which significantly influences properties like crystallinity and melting point.[1][4] NMR can distinguish between these different stereosequences (diads, tetrads, and hexads).[5][7]

-

End-Group Analysis: The terminal units of a polymer chain have a different chemical environment compared to the repeating units within the backbone. By comparing the integral of signals from the end-groups to those of the repeating monomer units, the number-average molecular weight (Mₙ) can be calculated.[2][6]

-

Homonuclear Decoupling: The methine proton signal in ¹H NMR is a quartet due to coupling with the adjacent methyl protons. To simplify the complex, overlapping quartets arising from different stereosequences, homonuclear decoupling is employed. This technique irradiates the methyl protons, causing the methine quartets to collapse into singlets, which are much better resolved and easier to quantify.[4][6][7]

Experimental Protocols

Protocol 1: Sample Preparation for Solution NMR

-

Sample Weighing: Accurately weigh 5-10 mg of the dry PLA sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is the most common solvent for PLA analysis. For specific applications requiring different solvent effects, deuterated pyridine (pyridine-d₅) can also be used.[1]

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the mixture until the PLA is completely dissolved. A low polymer concentration (~0.2% w/v) is recommended to avoid line broadening in the NMR spectrum due to high viscosity.[5]

-

Internal Standard (Optional for qNMR): For quantitative NMR (qNMR) to determine absolute concentration, a known amount of an internal standard with non-overlapping signals (e.g., benzoic acid) can be added.[8]

Protocol 2: ¹H NMR Acquisition for Tacticity and Molecular Weight

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9]

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Standard ¹H Spectrum:

-

Acquire a standard ¹H NMR spectrum to observe all proton signals.

-

Key Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (D1): 2-5 seconds (for qualitative analysis). For quantitative end-group analysis, a longer D1 (e.g., 20 seconds or 5 times the longest T1) is crucial for full relaxation and accurate integration.[8]

-

Number of Scans: 16-64, depending on sample concentration.

-

-

-

Homonuclear Decoupled ¹H Spectrum (for Tacticity):

-

Set up a homonuclear decoupling experiment.

-

Irradiate the methyl proton region (around 1.5-1.6 ppm).[3]

-

Acquire the spectrum while decoupling. This will result in the methine proton signals (5.1-5.3 ppm) appearing as singlets instead of quartets, allowing for the resolution of different stereosequences (tetrads).[4]

-

Protocol 3: ¹³C NMR Acquisition for Stereosequence Analysis

-

Instrument Setup:

-

Tune and match the probe for the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

-

¹³C Spectrum Acquisition:

Data Presentation and Interpretation

Key Signal Assignments

The primary regions of interest in the PLA NMR spectra are the methine (-CH) and methyl (-CH₃) groups.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Backbone Methyl (-CH₃) | ~1.60 | ~17 | Appears as a doublet in the standard ¹H spectrum. |

| Backbone Methine (-CH) | ~5.18 | ~69 | Appears as a quartet in the standard ¹H spectrum. Sensitive to stereosequences.[6] |

| Terminal Methine (-CHOH) | ~4.35 | Not typically resolved | Signal from the hydroxyl end-group. Used for Mₙ calculation.[10][11] |

| Backbone Carbonyl (-C=O) | N/A | ~170 | Sensitive to stereosequences, particularly at the hexad level.[12] |

Determination of Stereochemistry (Tacticity)

The tacticity is determined by analyzing the methine region of the homonuclear decoupled ¹H NMR spectrum (or the methine region of the ¹³C spectrum). The relative integrals of the resolved peaks correspond to the population of different stereochemical tetrads.

| Tetrad | ¹H Chemical Shift (ppm) (Decoupled) | ¹³C Chemical Shift (ppm) | Stereosequence |

| mmm | ~5.17 | ~69.02 | Isotactic |

| mmr | ~5.18 | ~69.02 | Isotactic |

| rmr | ~5.23 | ~69.02 | Isotactic |

| mrm | ~5.16 | ~69.19 | Syndiotactic |

| rrr | ~5.17 | ~69.32 | Syndiotactic |

| mrr | ~5.17 | ~69.42 | Syndiotactic |

| rrm | ~5.22 | ~69.09 | Heterotactic |

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and instrument. The assignments are based on data from multiple sources.[3]

Calculation of Number-Average Molecular Weight (Mₙ)

Mₙ is calculated from the standard ¹H NMR spectrum by comparing the integral of a backbone proton signal to a terminal proton signal.[6]

-

Integrate:

-

I_backbone : The integral of the methine proton of the polymer repeating unit (z) at ~5.18 ppm.

-

I_end-group : The integral of the methine proton of the hydroxyl end-group (z') at ~4.33 ppm.[6]

-

-

Calculate Degree of Polymerization (DP):

-

DP = I_backbone / I_end-group

-

-

Calculate Mₙ:

-

Mₙ = (DP × M_monomer) + M_end-groups

-

Where M_monomer is the molecular weight of the lactic acid repeating unit (72.06 g/mol ) and M_end-groups is the molecular weight of the terminal groups (e.g., H and OH, totaling 18.02 g/mol ).

-

Visualizations

Experimental Workflow

Caption: Workflow for PLA characterization by NMR.

PLA Stereoisomers and Tacticity

Caption: Relationship between lactide monomers and PLA tacticity.

References

- 1. NMR Analysis of Poly(Lactic Acid) via Statistical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Polylactide Microstructure by Homonuclear Decoupled 1 H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. kinampark.com [kinampark.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Note: Determination of Polylactic Acid (PLA) Molecular Weight by Gel Permeation Chromatography (GPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactic Acid (PLA) is a biodegradable and biocompatible polyester widely utilized in biomedical applications, such as drug delivery systems, medical implants, and tissue engineering scaffolds.[1][2] The molecular weight and molecular weight distribution of PLA are critical parameters that significantly influence its mechanical properties, degradation rate, and, consequently, its performance in drug delivery applications.[3] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers like PLA.[1][3] This application note provides a detailed protocol for the determination of PLA molecular weight using GPC with a refractive index (RI) detector.

Principle of GPC

GPC separates molecules based on their hydrodynamic volume in solution.[4] The experimental setup consists of a pump, an injector, a series of columns packed with porous gel particles, and a detector.[1][4] When a polymer solution is injected into the system, larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, resulting in a longer retention time. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of an unknown polymer sample can be determined.[5]

Data Presentation

The molecular weight of a polymer is typically expressed as an average, as synthetic polymers consist of chains of varying lengths. The key parameters obtained from GPC analysis are:

-

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[1]

-

Weight-average molecular weight (Mw): An average that takes into account the weight fraction of each polymer molecule.[1]

-

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all polymer chains have the same length.[1]

Table 1: Typical GPC Results for PLA Samples

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| PLA Sample 1 | 7,487 | 12,188 | 1.63 | [6] |

| PLGA (50:50) | 26,727 | 44,628 | 1.67 | [6] |

| Post-consumer PLA Bottle | 76,880 ± 2946 | - | - | [7] |

| Recycled PLA | 39,722 - 74,688 | - | 1.6 - 1.7 | [8] |

Experimental Protocol

This protocol outlines the steps for determining the molecular weight of PLA using a standard GPC system equipped with a refractive index (RI) detector.

Materials and Equipment

-

PLA Sample

-

Solvent: Tetrahydrofuran (THF), HPLC grade[1][2][3] or Chloroform[1][9]

-

Calibration Standards: Polystyrene standards of narrow polydispersity covering a range of molecular weights (e.g., 200 to 2,000,000 g/mol ).[10]

-

GPC System:

-

Data Acquisition and Analysis Software

-

Vials: 2 mL glass vials with caps

-

Analytical balance

Procedure

1. Mobile Phase Preparation:

-

Use HPLC grade THF as the mobile phase.

-

Degas the solvent thoroughly before use to prevent bubble formation in the system.[12][13]

2. Standard Solution Preparation:

-

Prepare a series of individual polystyrene standard solutions in THF at a concentration of approximately 1 mg/mL.[3]

-

Ensure complete dissolution of the standards. Gentle agitation may be required.

3. Sample Preparation:

-

Accurately weigh 5-10 mg of the dry PLA sample.[12]

-

Dissolve the PLA sample in THF to a final concentration of 1-5 mg/mL.[2][6][14] The concentration may need to be adjusted based on the expected molecular weight (lower concentrations for higher molecular weight polymers).[14]

-

Allow the sample to dissolve completely. This may take several hours. Avoid vigorous shaking or sonication which can cause polymer degradation.[14]

-

Filter the dissolved sample solution through a 0.2 µm or 0.45 µm syringe filter into a clean vial to remove any particulate matter that could clog the GPC columns.[1][12]

4. GPC System Setup and Calibration:

-

Set up the GPC system according to the manufacturer's instructions.

-

Equilibrate the columns with THF at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 30-40 °C) until a stable baseline is achieved.[2][15]

-

Inject the polystyrene standard solutions, starting from the lowest molecular weight to the highest.

-

Record the retention time for each standard.

-

Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) of the standards against their corresponding retention times.[10]

5. Sample Analysis:

-

Inject the prepared PLA sample solution into the GPC system under the same conditions used for the calibration standards.

-

Record the chromatogram.

6. Data Analysis:

-

Using the GPC software, integrate the peak of the PLA sample chromatogram.

-

The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the PLA sample.[3]

Visualization of the GPC Workflow

The following diagram illustrates the key steps involved in the GPC analysis of PLA.

Caption: Workflow for PLA molecular weight determination by GPC.

Conclusion

Gel Permeation Chromatography is an essential technique for characterizing the molecular weight and molecular weight distribution of PLA, providing crucial information for its application in research, drug development, and quality control.[1] By following a standardized protocol, researchers can obtain reliable and reproducible data to ensure the consistent performance of PLA-based materials. The use of a refractive index detector provides a universal and robust method for the analysis of PLA.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. The Analytical Scientist | GPC/SEC analysis of polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) using OMNISEC [theanalyticalscientist.com]

- 3. waters.com [waters.com]

- 4. fiveable.me [fiveable.me]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. Method development for the analysis of biopolymers as polylactic acid with gel permeation chromatography - American Chemical Society [acs.digitellinc.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. m.youtube.com [m.youtube.com]

- 14. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. agilent.com [agilent.com]

Application Notes and Protocols for the Synthesis of Block Copolymers using 3,6-Dimethyl-1,4-dioxane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers utilizing 3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide. The focus is on the synthesis of polylactide (PLA)-based block copolymers, particularly with poly(ethylene glycol) (PEG) and poly(ε-caprolactone) (PCL), which are of significant interest for biomedical applications, including drug delivery.

Introduction

This compound, or lactide, is a versatile cyclic ester monomer derived from lactic acid, a renewable resource.[1] Its ability to undergo ring-opening polymerization (ROP) allows for the synthesis of polylactide (PLA), a biodegradable and biocompatible polyester.[2] By employing macromolecular initiators, block copolymers with tailored properties can be synthesized. This is a powerful strategy for creating materials that combine the characteristics of different polymer blocks.[3]

The synthesis of block copolymers such as PLA-PEG and PLA-PCL is particularly relevant in the field of drug development. The amphiphilic nature of these copolymers enables them to self-assemble into micelles in aqueous solutions, forming a core-shell structure. The hydrophobic PLA block forms the core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG block forms the shell, providing steric stabilization and biocompatibility.[3][4] This application note will detail the synthesis, characterization, and a key application of these block copolymers in drug delivery.

Synthesis of Block Copolymers

The most common method for synthesizing PLA-based block copolymers is the ring-opening polymerization (ROP) of lactide initiated by a macroinitiator, which is a polymer chain with a functional group capable of initiating the polymerization.[5]

Synthesis of PLA-PEG-PLA Triblock Copolymers

This protocol describes the synthesis of a poly(lactic acid)-poly(ethylene glycol)-poly(lactic acid) (PLA-PEG-PLA) triblock copolymer via ROP of D,L-lactide, using PEG as the macroinitiator and stannous octoate (Sn(Oct)₂) as a catalyst.[6]

Materials:

-

D,L-lactide

-

Poly(ethylene glycol) (PEG)

-

Stannous octoate (Sn(Oct)₂)

-

Chloroform

-

Diethyl ether

Procedure:

-

Appropriate amounts of D,L-lactide and PEG are added to a dry reaction vessel.

-

The vessel is heated to 120 °C under a nitrogen atmosphere to melt the reactants.

-

A catalytic amount of stannous octoate is added to initiate the polymerization.

-

The reaction is allowed to proceed for 11 hours with continuous stirring.

-

After cooling to room temperature, the resulting polymer is dissolved in chloroform.

-

The polymer is precipitated by adding the chloroform solution to an excess of diethyl ether.

-

The precipitated copolymer is collected and dried under vacuum at room temperature for 24 hours.[6]

Table 1: Example Synthesis Parameters for PLA-PEG-PLA Copolymers

| Entry | D,L-Lactide (g) | PEG (g) | Sn(Oct)₂ (mol%) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |

| 1 | 6.0 | 1.0 | 0.05 (w/w) | 130 | 24 | - | - | [7] |

| 2 | - | - | - | 120 | 11 | - | - | [6] |

Note: Dashes indicate data not provided in the cited source.

Synthesis of PLLA-b-PCL Diblock Copolymers

This protocol outlines a two-step synthesis of a poly(L-lactide)-block-poly(ε-caprolactone) (PLLA-b-PCL) diblock copolymer. The first step involves the ROP of L-lactide to form a PLLA macroinitiator, followed by the ROP of ε-caprolactone.[8]

Materials:

-

L-lactic acid

-

Benzyl alcohol

-

Stannous octoate (Sn(Oct)₂)

-

ε-caprolactone (ε-CL)

-

Toluene

-

Paratoluene sulfonic acid (PTSA)

-

Ethanol

Procedure:

-

Synthesis of PLLA Macroinitiator: L-lactic acid, benzyl alcohol, and stannous octoate are introduced into a Schlenk flask for bulk polymerization to synthesize the PLLA precursor. The reaction is carried out at 150-160 °C for 18 hours. The resulting PLLA is purified by dissolution in toluene and precipitation in cold ethanol, followed by drying under vacuum.[8]

-

Synthesis of PLLA-b-PCL: The purified PLLA, ε-CL, toluene, and PTSA are introduced into a Schlenk flask. The polymerization is carried out under a nitrogen atmosphere at 85 °C for 40 hours.[8]

Table 2: Example Synthesis and Characterization Data for PLLA-b-PCL Copolymers

| Sample | PLLA Mn ( g/mol ) | PCL Mn ( g/mol ) | Total Mn ( g/mol ) | PDI | Reference |

| DB3 | 2500 | 1800-18500 | - | - | [8] |

Note: Dashes indicate data not provided in the cited source. The PCL block molar mass was varied in the study.

Characterization of Block Copolymers

Thorough characterization is crucial to confirm the successful synthesis of the block copolymers and to determine their molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the chemical structure and composition of the synthesized block copolymers.

Protocol for ¹H NMR Analysis:

-

Dissolve 5-10 mg of the dried copolymer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Identify the characteristic peaks for each block. For PLA-PEG copolymers, the methine proton of the PLA block appears around 5.2 ppm, and the methylene protons of the PEG block are observed at approximately 3.6 ppm.[9]

-

Calculate the copolymer composition by integrating the respective peaks and applying the appropriate formulas.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized copolymers.

Standard Operating Procedure for GPC Analysis:

-

Sample Preparation: Dissolve 1-2 mg of the polymer sample in an appropriate solvent, such as tetrahydrofuran (THF) or chloroform. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.[5]

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. The columns should be suitable for the molecular weight range of the polymers being analyzed.

-

Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve.

-

Analysis: Inject the filtered sample solution into the GPC system. The software will calculate Mn, Mw, and PDI based on the retention time of the polymer and the calibration curve.

Application in Drug Delivery: Drug Loading and In Vitro Release

PLA-based block copolymers are extensively used to formulate nanoparticles for the delivery of hydrophobic drugs.[4]

Protocol for Drug Loading into Micelles

This protocol describes a common method for loading a hydrophobic drug into block copolymer micelles using a solvent evaporation technique.

Materials:

-

Synthesized block copolymer (e.g., PLA-PEG)

-

Hydrophobic drug

-

Organic solvent (e.g., dichloromethane or acetone)

-

Deionized water

Procedure:

-

Dissolve a known amount of the block copolymer and the hydrophobic drug in a minimal amount of a suitable organic solvent.

-

Add this organic solution dropwise to a larger volume of deionized water while stirring.

-

Continue stirring to allow for the evaporation of the organic solvent, leading to the self-assembly of the copolymer into drug-loaded micelles.

-

The resulting micellar solution can be further purified by dialysis to remove any unloaded drug.

Protocol for In Vitro Drug Release Study

This protocol outlines a dialysis-based method to study the in vitro release kinetics of a drug from the prepared nanoparticles.[3]

Materials:

-

Drug-loaded nanoparticle suspension

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

Procedure:

-

Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Place the sealed dialysis bag into a larger container with a known volume of PBS, which serves as the release medium.

-

Maintain the setup at a constant temperature (e.g., 37 °C) with gentle agitation.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

-

Quantify the amount of drug in the withdrawn aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the cumulative percentage of drug released over time.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of block copolymers via Ring-Opening Polymerization.

Drug Delivery Application

Caption: Process of drug encapsulation in block copolymer micelles and subsequent in vitro release.

References

- 1. Production of paclitaxel-loaded PEG-b-PLA micelles using PEG for drug loading and freeze-drying – Kwon Research Group – UW–Madison [pharmacy.wisc.edu]

- 2. pharmaceutical-business-review.com [pharmaceutical-business-review.com]

- 3. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. user.eng.umd.edu [user.eng.umd.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]

Application Notes and Protocols for Melt Polymerization of Lactide for High Molecular Weight PLA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester that has garnered significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, surgical implants, and tissue engineering scaffolds. The properties of PLA, including its degradation rate and mechanical strength, are highly dependent on its molecular weight. Melt polymerization of lactide, the cyclic dimer of lactic acid, via ring-opening polymerization (ROP) is a common and effective method for synthesizing high molecular weight PLA.

These application notes provide detailed protocols for the purification of the lactide monomer and its subsequent melt polymerization to achieve high molecular weight PLA. The effects of key reaction parameters on the resulting polymer's molecular weight and polydispersity are summarized in comprehensive tables to aid in experimental design and optimization.

Principle of Melt Polymerization